molecular formula C20H20N2O4S B5916144 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B5916144
M. Wt: 384.5 g/mol
InChI Key: WLDGYLQDYLWHSJ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMTI or DMIM, and it has been used in several studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of DMTI is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play a critical role in various cellular processes. DMTI has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of several enzymes. DMTI has also been shown to have antioxidant and anti-inflammatory properties, which suggests that it may have potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using DMTI in lab experiments include its ease of synthesis, stability, and potential applications in various fields of research. However, there are also limitations to using DMTI in lab experiments. For example, it is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on DMTI. One potential area of research is the development of new materials using DMTI as a building block. Another area of research is the investigation of its potential as an anticancer agent. Additionally, more studies are needed to fully understand its mechanism of action and physiological effects, which could lead to the development of new therapeutic agents. Finally, more research is needed to investigate the limitations of using DMTI in lab experiments and to develop new methods for working with this compound in aqueous environments.
Conclusion:
In conclusion, DMTI is a compound that has potential applications in various fields of research. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific investigation. While there are limitations to using DMTI in lab experiments, there are also several future directions for research that could lead to the development of new materials and therapeutic agents.

Synthesis Methods

DMTI can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified using recrystallization. The final product is a yellow crystalline solid with a melting point of 260-262°C.

Scientific Research Applications

DMTI has been used in several studies to investigate its potential applications in various fields of research. It has been used as a ligand for metal ions, as a catalyst for organic reactions, and as a potential anticancer agent. DMTI has also been used in the development of new materials and as a fluorescent probe for biological imaging.

properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-26-15-9-6-14(7-10-15)22-19(23)17(21-20(22)27)11-13-5-8-16(24-2)12-18(13)25-3/h5-12H,4H2,1-3H3,(H,21,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGYLQDYLWHSJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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